molecular formula C8H9LiO3S B13529760 Lithium2-ethoxybenzene-1-sulfinate

Lithium2-ethoxybenzene-1-sulfinate

Cat. No.: B13529760
M. Wt: 192.2 g/mol
InChI Key: UKMLTCIHARMBSA-UHFFFAOYSA-M
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Description

Lithium2-ethoxybenzene-1-sulfinate is an organosulfur compound that features a lithium ion bonded to an ethoxybenzene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium2-ethoxybenzene-1-sulfinate typically involves the reaction of ethoxybenzene with sulfur dioxide and a base, followed by the introduction of lithium ions. The reaction conditions often include:

    Temperature: Moderate temperatures are generally used to facilitate the reaction.

    Solvent: Polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are commonly employed.

    Catalysts: Catalysts like iodine or transition metal complexes may be used to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium2-ethoxybenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfonic acids, sulfonates.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Lithium2-ethoxybenzene-1-sulfinate has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of enzyme activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of lithium2-ethoxybenzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, leading to changes in their activity. Additionally, the ethoxy group may participate in hydrophobic interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium2-ethoxybenzene-1-sulfinate: Similar structure but with sodium instead of lithium.

    Potassium2-ethoxybenzene-1-sulfinate: Similar structure but with potassium instead of lithium.

    Lithium2-methoxybenzene-1-sulfinate: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

Lithium2-ethoxybenzene-1-sulfinate is unique due to the presence of the lithium ion, which imparts distinct chemical properties compared to its sodium and potassium counterparts. The ethoxy group also provides different reactivity and interaction profiles compared to the methoxy group, making this compound particularly valuable in specific applications.

Properties

Molecular Formula

C8H9LiO3S

Molecular Weight

192.2 g/mol

IUPAC Name

lithium;2-ethoxybenzenesulfinate

InChI

InChI=1S/C8H10O3S.Li/c1-2-11-7-5-3-4-6-8(7)12(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1

InChI Key

UKMLTCIHARMBSA-UHFFFAOYSA-M

Canonical SMILES

[Li+].CCOC1=CC=CC=C1S(=O)[O-]

Origin of Product

United States

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